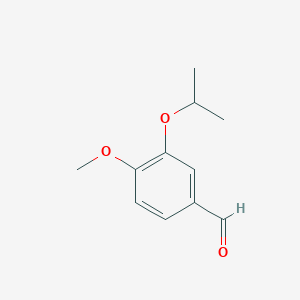

3-Isopropoxy-4-methoxybenzaldehyde

描述

Significance of Aromatic Aldehydes in Advanced Organic Synthesis

Aromatic aldehydes are a cornerstone of organic chemistry, serving as versatile building blocks for a vast array of complex molecules. fiveable.menumberanalytics.com These compounds are characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. wisdomlib.org This structural arrangement imparts unique reactivity, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com

The reactivity of aromatic aldehydes is dominated by the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic addition reactions. fiveable.menumberanalytics.com This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, forming the basis for many named reactions in organic chemistry. For instance, they are key reactants in the formation of Schiff bases, which are important in both biological systems and as intermediates for synthesizing compounds like imidazoles. wisdomlib.org

Overview of the Research History and Evolving Applications of 3-Isopropoxy-4-methoxybenzaldehyde

The research trajectory of this compound is closely linked to the chemical family of vanillin (B372448) and its derivatives. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) are well-known aromatic aldehydes that have been extensively studied and used as starting materials in a multitude of syntheses. sigmaaldrich.comresearchgate.net The synthesis of this compound often starts from isovanillin, where the hydroxyl group is etherified to an isopropoxy group. This modification alters the molecule's physical and chemical properties, opening up new avenues for its application.

Historically, research into such substituted benzaldehydes was driven by the fragrance and flavor industry. wikipedia.org However, the evolving landscape of medicinal chemistry has highlighted the importance of these structures as scaffolds for drug discovery. The isopropoxy and methoxy (B1213986) substituents on the benzaldehyde (B42025) ring can play a crucial role in the binding of a molecule to biological targets.

For instance, the structurally related 3-ethoxy-4-methoxybenzaldehyde (B45797), which differs only by the substitution of an isopropoxy group with an ethoxy group, is a key intermediate in the synthesis of Apremilast, a drug used to treat certain types of psoriasis and psoriatic arthritis. google.com This underscores the potential of this compound in the development of new therapeutic agents. Research has shown its utility as a precursor in the synthesis of phosphodiesterase (PDE) inhibitors, particularly for respiratory and inflammatory diseases. nih.govnih.gov

Strategic Importance of this compound as a Precursor to Structurally Diverse Compounds

The strategic value of this compound lies in its ability to serve as a versatile starting material for the synthesis of more complex molecules. The aldehyde functional group is a reactive handle that allows for a variety of chemical transformations.

One of the most significant applications of this compound is in the synthesis of phosphodiesterase (PDE) inhibitors. nih.gov PDEs are a family of enzymes that regulate cellular signaling, and their inhibition has therapeutic benefits in a range of diseases. Specifically, derivatives of this compound have been investigated as dual PDE3/PDE4 inhibitors, which have potential applications as anti-inflammatory and bronchodilatory agents for respiratory conditions. nih.gov

The synthesis of these inhibitors often involves the condensation of this compound with other cyclic structures to create complex heterocyclic systems. For example, it can be a building block for pyrazolo[1,5-a]pyridines and pyrrolizidinones, which are core structures in some potent PDE inhibitors. nih.govnih.gov The isopropoxy and methoxy groups are often crucial for achieving the desired potency and selectivity for the target enzymes.

The general reactivity of the aldehyde group allows for its conversion into a wide range of other functional groups, further expanding its synthetic utility. These reactions can include oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. This versatility makes this compound a valuable and strategically important molecule in the toolbox of synthetic organic chemists.

Chemical Compound Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 34123-66-5 | C₁₁H₁₄O₃ | 194.23 sigmaaldrich.commatrixscientific.comcalpaclab.com |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 121-33-5 | C₈H₈O₃ | 152.15 |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde | 621-59-0 | C₈H₈O₃ | 152.15 sigmaaldrich.com |

| 3-Ethoxy-4-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | C₁₀H₁₂O₃ | 180.20 sigmaaldrich.com |

| Apremilast | N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide | 608141-41-9 | C₂₂H₂₄N₂O₇S | 460.50 |

| Anisaldehyde | 4-Methoxybenzaldehyde (B44291) | 123-11-5 | C₈H₈O₂ | 136.15 wikipedia.org |

Compound Structures

| Compound Name | Chemical Structure |

| This compound | O=Cc1cc(OC(C)C)c(OC)cc1 |

| Vanillin | O=Cc1cc(O)c(OC)cc1 |

| Isovanillin | O=Cc1ccc(OC)c(O)c1 |

| 3-Ethoxy-4-methoxybenzaldehyde | O=Cc1cc(OCC)c(OC)cc1 |

| Apremilast | O=C(NC(C)=O)c1cccc2C(=O)N(C(c3ccc(OC)c(OCC)c3)CS(=O)(=O)C)C(=O)c12 |

| Anisaldehyde | O=Cc1ccc(OC)cc1 |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAYJHDQOQHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343768 | |

| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34123-66-5 | |

| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies Utilizing 3 Isopropoxy 4 Methoxybenzaldehyde

Preparative Routes to 3-Isopropoxy-4-methoxybenzaldehyde

The synthesis of this compound is most commonly achieved through the etherification of a hydroxylated benzaldehyde (B42025) precursor. Regioselective strategies can also be employed to ensure the correct positioning of the isopropoxy group.

Etherification Approaches from Hydroxylated Benzaldehyde Precursors

The Williamson ether synthesis is a fundamental and widely employed method for the preparation of ethers, including this compound. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target compound, this typically involves the deprotonation of a phenolic hydroxyl group on a benzaldehyde scaffold, followed by reaction with an isopropyl halide.

A common and readily available starting material for this transformation is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.comnist.gov The phenolic proton of isovanillin is acidic and can be removed by a suitable base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking the isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether linkage.

A closely related synthesis, that of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin, illustrates the typical reaction conditions. google.com In this process, isovanillin is reacted with bromoethane (B45996) in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride. google.com The reaction proceeds at room temperature and yields the product in high purity and yield. google.com A similar approach using an isopropyl halide would be expected to produce this compound.

Table 1: Illustrative Reaction Conditions for the Etherification of Isovanillin

| Starting Material | Reagent | Base | Catalyst | Solvent | Product | Yield (%) | Purity (%) |

| Isovanillin | Bromoethane | NaOH | Benzyltriethylammonium chloride | Water | 3-Ethoxy-4-methoxybenzaldehyde | 94.8 | 99.9 |

| Isovanillin | Bromoethane | NaOH | Tetrabutylammonium fluoride | Water | 3-Ethoxy-4-methoxybenzaldehyde | 96.1 | 99.9 |

| Isovanillin | Bromoethane | K₂CO₃ | Tetrabutylammonium fluoride | Water | 3-Ethoxy-4-methoxybenzaldehyde | 95.1 | 99.8 |

Data sourced from a patent describing the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a close structural analog of the target compound. google.com

Regioselective Functionalization Strategies

In cases where the benzaldehyde precursor contains multiple hydroxyl groups, regioselective functionalization becomes crucial to ensure the isopropoxy group is introduced at the desired position. While isovanillin itself presents only one phenolic hydroxyl group for etherification, related syntheses of substituted benzaldehydes highlight the principles of regiocontrol.

For instance, in the synthesis of 5-iodoisovanillin ethers, the starting material 3,4-dihydroxy-5-iodobenzaldehyde (B3053519) possesses two hydroxyl groups. nih.gov The C-4 hydroxyl group is preferentially alkylated due to its greater activation by the para-aldehyde group. nih.gov This selective alkylation can be achieved using a controlled amount of an alkylating agent in the presence of a suitable base and solvent system, such as methyl iodide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF). nih.gov This demonstrates that the electronic properties of the substituents on the benzene (B151609) ring can be exploited to direct the alkylation to a specific hydroxyl group.

Another approach to achieving specific substitution patterns involves a multi-step synthesis starting from a less functionalized aromatic ring. An example is the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, where the substitution pattern is built up sequentially. whiterose.ac.uk This strategy involves steps such as cyclization, aromatization, formylation, and selective demethylation to arrive at the desired product with precise regiochemistry. whiterose.ac.uk While more complex, such methods offer a high degree of control over the final molecular structure.

Derivatization of this compound for Complex Molecular Architectures

The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks. A significant application is in the synthesis of benzo-fused heterocycles.

Synthesis of Benzo-Fused Heterocycles

Benzo-fused heterocycles are prevalent structural motifs in many biologically active compounds. Aromatic aldehydes, such as this compound, are common starting materials for the construction of these ring systems.

The reaction of aromatic aldehydes with various reagents can lead to the formation of oxygen-containing benzo-fused heterocycles like chromenes and their derivatives. For example, the condensation of aromatic aldehydes with dimedone and 4-hydroxycoumarin (B602359) can yield chromeno[4,3-b]chromenes. semanticscholar.org Similarly, the reaction of an aromatic aldehyde with malononitrile (B47326) and 4-hydroxycoumarin can produce 3,4-dihydropyrano[c]chromene derivatives. jwent.net These reactions illustrate the potential of this compound to serve as a precursor to a diverse range of oxygen-containing heterocyclic systems.

Table 2: Comparison of Batch vs. Flow Synthesis for a Benzoxocine Derivative

| Synthetic Approach | Overall Yield (%) | Total Time |

| Batch Chemistry | 0.77 | 154 hours |

| Flow Chemistry | 37.7 | 105 minutes |

This demonstrates the successful application of this compound as a key starting material in the synthesis of complex, eight-membered, oxygen-containing benzo-fused heterocycles.

Oxygen-Containing Benzo-Fused Systems

Benzoxepine (B8326511) Scaffolds

One common strategy involves the [5+2] cycloaddition of o-vinylphenols with alkynes, catalyzed by rhodium complexes. In a potential adaptation, this compound could be converted to a corresponding o-vinylphenol derivative through a multi-step sequence, which could then undergo cycloaddition to furnish the benzoxepine ring system. Another approach is the base-promoted formal [4+3] annulation between 2-fluorophenylacetylenes and ketones. organic-chemistry.org This method could potentially be modified to utilize an appropriately functionalized derivative of this compound.

Furthermore, palladium-catalyzed ring expansion of vinylcyclopropanes with salicylaldehydes offers a pathway to substituted benzoxepins. researchgate.net The isopropoxy and methoxy (B1213986) groups on the benzaldehyde ring are generally stable under these conditions and would be retained in the final benzoxepine product. The electron-donating nature of these alkoxy groups can influence the reactivity of the aromatic ring in these transformations.

A silver-catalyzed reaction between o-alkynylaryl aldehydes and trifluorodiazoethane has been reported to yield trifluoromethylated benzo[d]oxepines through a ring-expansive addition to an isochromenylium (B1241065) intermediate. researchgate.net This methodology could potentially be applied to an o-alkynyl derivative of this compound.

Isochromene and Chromene Derivatives

The synthesis of isochromenes and chromenes, six-membered oxygen-containing heterocycles fused to a benzene ring, has been extensively studied. Various synthetic strategies are available that can utilize substituted benzaldehydes like this compound.

Isochromene Synthesis:

A versatile method for the synthesis of 1H-isochromenes involves the domino cycloisomerization/reduction of functionalized ortho-alkynylbenzaldehydes. organic-chemistry.org This approach, often catalyzed by gold or silver complexes, is tolerant of various functional groups on the aromatic ring. organic-chemistry.orgacs.org An ortho-alkynyl derivative of this compound would be a suitable substrate for this transformation, leading to the corresponding substituted isochromene. The reaction conditions are typically mild, preserving the alkoxy substituents. organic-chemistry.org

An electrochemical cyclization of 2-ethynylbenzaldehydes using a sacrificial silver electrode has also been developed for the synthesis of isochromenes and dihydroisobenzofurans, demonstrating high regiodivergence. acs.org This method has been successfully applied to substrates with methoxy substituents. acs.org

Chromene Synthesis:

Multi-component reactions are a powerful tool for the synthesis of highly functionalized 4H-chromenes. A common approach involves the one-pot reaction of an aldehyde, malononitrile, and a phenol (B47542) or an activated phenol derivative. scispace.commdpi.com In this context, this compound can readily participate as the aldehyde component. For instance, the reaction with malononitrile and resorcinol (B1680541) in the presence of a suitable catalyst can afford 2-amino-4-(3-isopropoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. scispace.com Various catalysts, including Rochelle salt and nano-kaoline/BF3/Fe3O4, have been employed to promote this transformation under green and efficient conditions. scispace.commdpi.com

Another strategy involves the organocatalytic domino oxa-Michael/aldol reactions between salicylaldehydes and electron-deficient olefins. nih.gov While this method starts with salicylaldehydes, derivatives of this compound could potentially be used in related transformations.

The following table summarizes representative examples of chromene synthesis utilizing substituted benzaldehydes.

| Aldehyde | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile, Dimedone | Pyridine-2-carboxylic acid, Water/EtOH, reflux | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile, Dimedone | Pyridine-2-carboxylic acid, Water/EtOH, reflux | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 98 | nih.gov |

| Benzaldehyde | Malononitrile, 4-Hydroxycoumarin | WO3/ZnO@NH2-EY, green LED, solvent-free | 2-Amino-4-phenyl-4H-chromeno[4,3-b]chromen-3-carbonitrile | High | uctm.edu |

Benzofuran (B130515) Synthesis

Benzofurans are a class of heterocyclic compounds with a benzene ring fused to a furan (B31954) ring. Their synthesis has attracted considerable attention due to their prevalence in natural products and pharmaceuticals. scispace.com Several synthetic routes can accommodate substituted benzaldehydes, although direct one-step syntheses from this compound are not the most common approach.

A prevalent method for benzofuran synthesis involves the reaction of salicylaldehydes with various reagents. rsc.org For example, the base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes or 4-bromocrotonates leads to 2-substituted benzofurans. rsc.org To utilize this compound in such a synthesis, it would first need to be converted to a corresponding salicylaldehyde (B1680747) derivative, for example, through demethylation of the methoxy group followed by ortho-formylation.

Another powerful strategy is the one-pot synthesis involving the reaction of o-hydroxy aldehydes, amines, and alkynes, often catalyzed by copper iodide. nih.govacs.org This method has been shown to be effective with electron-donating substituted salicylaldehydes, suggesting that a suitably prepared salicylaldehyde derivative of this compound would be a viable substrate. nih.gov

Furthermore, the synthesis of 3-acylbenzofurans can be achieved through the rearrangement and subsequent transformation of 2-hydroxychalcones. researchgate.net Chalcones can be synthesized from the condensation of a benzaldehyde with an acetophenone. Thus, this compound could be a precursor to a chalcone (B49325) that, after appropriate functionalization to introduce a 2-hydroxy group, could undergo this transformation.

Nitrogen-Containing Benzo-Fused Systems

Benzazocine and Benzazepine Synthesis

Benzazocines and benzazepines are eight- and seven-membered nitrogen-containing heterocyclic systems, respectively, fused to a benzene ring. These scaffolds are present in a number of biologically active compounds. The synthesis of these medium-sized rings can be challenging, and while direct methods using this compound are not prominently reported, general strategies could be adapted.

Benzazocine Synthesis:

The synthesis of the benzazocine framework is relatively scarce in the literature due to synthetic challenges. researchgate.net One approach involves the construction from a preformed tetrahydroquinoline scaffold. researchgate.net In such a multi-step sequence, this compound could potentially be incorporated into the synthesis of a suitably substituted tetrahydroquinoline precursor.

Benzazepine Synthesis:

A method for the synthesis of benzoazepine analogues has been developed employing the rearrangement of ortho-arylmethylbenzyl azide (B81097) derivatives. nih.gov This process involves the initial preparation of biarylmethane aldehyde products through Suzuki cross-coupling. nih.gov It is conceivable that a boronic acid derivative of this compound could be used in such a coupling reaction to introduce the desired substituted phenyl ring into the precursor for the azide rearrangement and subsequent cyclization to the benzazepine core.

Tetrahydroisoquinoline Frameworks

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline frameworks. organic-chemistry.orgrsc.orgnih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.net The nature of the aromatic ring of the β-arylethylamine influences the reaction conditions, with electron-rich systems reacting under milder conditions. researchgate.net

When a phenethylamine (B48288) derivative is used, the reaction is termed the Pictet-Spengler tetrahydroisoquinoline synthesis. researchgate.net For less nucleophilic phenyl groups, such as those in phenethylamine itself, harsher conditions like refluxing with strong acids are often required. researchgate.net The presence of electron-donating groups on the aromatic ring of the phenethylamine facilitates the cyclization.

Conversely, the electronic nature of the aldehyde component also plays a role. This compound, with its two electron-donating alkoxy groups, can readily participate in the initial condensation with a β-arylethylamine to form a Schiff base (iminium ion precursor). The subsequent electrophilic attack on the aromatic ring of the β-arylethylamine leads to the formation of the tetrahydroisoquinoline ring. The isopropoxy and methoxy groups on the newly introduced benzyl (B1604629) substituent at the C1 position of the tetrahydroisoquinoline would remain intact throughout this process.

The general mechanism of the Pictet-Spengler reaction is outlined below:

| Step | Description |

| 1 | Formation of a Schiff base from the condensation of a β-arylethylamine and an aldehyde. |

| 2 | Protonation of the Schiff base to form an electrophilic iminium ion. |

| 3 | Intramolecular electrophilic attack of the aryl ring onto the iminium ion (cyclization). |

| 4 | Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product. |

This reaction is highly versatile and has been employed in the synthesis of numerous natural products and pharmacologically active compounds. nih.gov The use of chiral auxiliaries or catalysts can lead to asymmetric Pictet-Spengler reactions, providing enantiomerically enriched tetrahydroisoquinolines. nih.gov

Pyrrole-Based Heterocycles

The synthesis of pyrrole-based heterocycles is a well-established field in organic chemistry, with numerous methods available for their construction. uctm.edumsu.eduorganic-chemistry.org While direct, one-pot syntheses of complex pyrrole (B145914) systems starting from this compound are not the most common strategies, this aldehyde can serve as a key building block in several multi-step approaches.

One classical approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. msu.edu Although not a direct use of the benzaldehyde, derivatives of this compound could be elaborated into a 1,4-dicarbonyl precursor.

More relevant to the direct use of aldehydes is the synthesis of tri- and tetrasubstituted pyrroles through multi-component reactions. For instance, a copper-catalyzed reaction of aldehydes, amines, and β-nitroalkenes can provide polysubstituted pyrroles. organic-chemistry.org In this scenario, this compound would serve as the aldehyde component, and its substituted phenyl group would be incorporated into the final pyrrole structure.

Another method involves the iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes to furnish 1,3,4-triarylpyrroles. acs.org This reaction tolerates a variety of functional groups on the aldehyde. acs.org

The Rothemund reaction, which is a condensation of a pyrrole with an aldehyde, is a fundamental method for the synthesis of porphyrins. quora.com In this reaction, four molecules of pyrrole condense with four molecules of an aldehyde, such as benzaldehyde, to form a tetrapyrrolic macrocycle. quora.comchemspider.com The use of this compound in this reaction would lead to the formation of a tetrakis(3-isopropoxy-4-methoxyphenyl)porphyrin.

Application in the Synthesis of Natural Product Analogues and Peptidomimetics

The unique electronic and steric properties of this compound make it an ideal precursor for constructing complex molecular architectures that mimic or are derived from natural products.

Lamellarin Scaffold Elaboration

This compound is a cornerstone in the total synthesis of lamellarins, a class of marine alkaloids known for their potent cytotoxic activities. The isopropoxy group often serves as a stable protecting group for the phenolic hydroxyl, which can be removed in the final stages of a synthesis to yield the natural product. Numerous synthetic campaigns have utilized this aldehyde to construct the intricate pentacyclic core of various lamellarin analogues. nih.govresearchgate.net

The following table summarizes several lamellarin syntheses that commence with this compound, highlighting the versatility of this starting material.

| Target Compound | Overall Yield (%) | Number of Steps | Starting Material |

| Lamellarin K | 58% | 8 | This compound |

| Lamellarin T | 41% | 6 | This compound |

| Lamellarin U | 45% | 6 | This compound |

| Lamellarin L | 18% | 9 | This compound |

| Lamellarin I | 4% | 9 | This compound |

| Lamellarin D | 3% | 16 | This compound |

| Lamellarin H | 17% | 9 | This compound |

| Lamellarin α | 17% | 9 | This compound |

| Lamellarin N | 16% | 12 | This compound |

Development of Marine Natural Product Derivatives

The synthesis of lamellarins from this compound is a prime example of the development of marine natural product derivatives. nih.gov Marine alkaloids are a structurally diverse group of compounds, many of which exhibit significant biological activity and have potential applications in medicine. nih.govnih.gov The ability to synthesize these complex molecules in the laboratory is crucial for further investigation, as their isolation from natural sources is often challenging. Synthetic derivatives, such as lamellarin 14, are actively being explored for their anticancer potential. nih.gov The modular and efficient synthetic routes starting from accessible precursors like this compound enable the production of these marine compounds and their analogues for biological evaluation and structure-activity relationship (SAR) studies. ub.edu

Advanced Reaction Technologies and Catalysis in the Synthesis of this compound Derivatives

Modern catalytic methods have significantly expanded the synthetic utility of this compound, allowing for novel and efficient transformations of its derivatives.

Ruthenium-Mediated Metathesis and Isomerization Reactions

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are powerful tools for organic synthesis, known for their ability to mediate olefin metathesis reactions with high functional group tolerance. researchgate.net Ring-closing metathesis (RCM) is a prominent application, used to form unsaturated rings from diene precursors. wikipedia.orgorganic-chemistry.org Derivatives of this compound, when functionalized with two alkene chains, are potential substrates for RCM to generate novel heterocyclic structures.

Beyond metathesis, these ruthenium complexes can catalyze a range of other, non-metathetic transformations. researchgate.net Research has shown that Grubbs catalysts can be employed to convert aldehydes, such as this compound, into a variety of nitrogen- and oxygen-containing benzofused heterocycles. researchgate.net This application provides a direct pathway from the simple aldehyde to complex, polycyclic systems. Furthermore, isomerization of double bonds is a known reactivity of ruthenium hydride species, which can form during metathesis reactions, sometimes leading to side products but also offering opportunities for controlled isomerization when desired. researchgate.net

Reductive Transformations of the Aldehyde Moiety

The aldehyde functional group in this compound is readily transformed into other functionalities, such as alcohols and amines, through reductive processes. These transformations are fundamental in multi-step syntheses, allowing for the introduction of new reactive handles or structural motifs.

The direct reduction of the aldehyde yields the corresponding primary alcohol, (3-isopropoxy-4-methoxyphenyl)methanol. This is typically achieved with high efficiency using common hydride reagents like sodium borohydride (B1222165) (NaBH₄).

A more versatile transformation is reductive amination, which converts the aldehyde into an amine. scispace.comresearchgate.net This one-pot reaction involves the initial formation of an imine or iminium ion intermediate through condensation with an amine (ammonia, a primary amine, or a secondary amine), followed by in-situ reduction. organic-chemistry.org A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst). organic-chemistry.orgyoutube.com For instance, studies on the closely related p-methoxybenzaldehyde have shown that reductive amination with primary amines using a cobalt catalyst and hydrogen gas can produce the corresponding secondary amines in yields of 72–96%. mdpi.com This demonstrates a highly effective and selective method for C-N bond formation applicable to this compound. mdpi.com

The table below outlines the key reductive transformations possible for the aldehyde moiety.

| Transformation Type | Reagent(s) | Product Functional Group |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reductive Amination | Ammonia (NH₃) + Reducing Agent | Primary Amine |

| Reductive Amination | Primary Amine (R-NH₂) + Reducing Agent | Secondary Amine |

| Reductive Amination | Secondary Amine (R₂NH) + Reducing Agent | Tertiary Amine |

Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aldehyde functional group in this compound is the primary site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in elongating carbon chains and introducing new functionalities, paving the way for the synthesis of more complex molecules.

Carbon-Carbon Bond Formation:

The electrophilic carbon atom of the aldehyde group readily participates in several classic and contemporary C-C bond-forming reactions. While specific literature detailing novel reactions exclusively for this compound is not extensively available, its reactivity can be inferred from analogous benzaldehyde derivatives. Potential transformations include:

Aldol and Claisen-Schmidt Condensations: Reaction with enolates or enols derived from ketones, esters, or other carbonyl compounds would lead to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated systems, respectively. These reactions are pivotal for building larger carbon skeletons.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide a powerful means to convert the aldehyde into an alkene with high stereocontrol. The choice of the phosphorus ylide or phosphonate (B1237965) ester allows for the synthesis of a wide array of substituted alkenes.

Grignard and Organolithium Additions: The addition of organometallic reagents like Grignard reagents or organolithium species to the aldehyde group is a fundamental method for creating secondary alcohols with a new carbon-substituent.

Baylis-Hillman Reaction: This reaction, typically catalyzed by a tertiary amine or phosphine, would involve the coupling of the aldehyde with an activated alkene (e.g., an acrylate) to form a multifunctional allylic alcohol.

A summary of potential C-C bond-forming reactions is presented below:

| Reaction Type | Reagent/Catalyst | Expected Product |

| Claisen-Schmidt Condensation | Ketone/Base | α,β-Unsaturated Ketone |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Grignard Addition | Organomagnesium Halide | Secondary Alcohol |

| Baylis-Hillman Reaction | DABCO/Activated Alkene | Allylic Alcohol |

Carbon-Heteroatom Bond Formation:

The formation of bonds between the aldehyde carbon and a heteroatom (such as nitrogen, oxygen, or sulfur) is another cornerstone of the synthetic utility of this compound.

Reductive Amination: This is one of the most significant C-N bond-forming reactions. It involves the initial formation of an imine or iminium ion through the reaction with a primary or secondary amine, followed by in-situ reduction with an appropriate reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield the corresponding amine.

Schiff Base Formation: The condensation reaction with primary amines under dehydrating conditions leads to the formation of N-substituted imines, also known as Schiff bases. These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

Acetal and Thioacetal Formation: In the presence of an acid catalyst, this compound can react with alcohols or diols to form acetals, which serve as protecting groups for the aldehyde. Similarly, reaction with thiols or dithiols yields thioacetals, which are also useful as protecting groups and for umpolung reactivity.

The table below outlines key C-N and C-O bond-forming reactions.

| Reaction Type | Reagent/Catalyst | Expected Product |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent | Substituted Amine |

| Schiff Base Formation | Primary Amine, Acid/Base Catalyst | Imine |

| Acetal Formation | Alcohol/Diol, Acid Catalyst | Acetal |

Flow Chemistry Methodologies for Enhanced Process Efficiency and Sustainability

The application of flow chemistry to organic synthesis has garnered significant attention due to its potential for improved safety, efficiency, and scalability. While specific, published flow chemistry methodologies for reactions utilizing this compound are not prominently documented in the reviewed literature, the principles of flow chemistry can be readily applied to many of the transformations for which it is a substrate.

The inherent advantages of continuous flow processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents more safely, make it an attractive approach for the synthesis and derivatization of this compound.

Potential applications in a flow regime include:

Nitrile Reduction: The catalytic hydrogenation of a nitrile precursor to form the aldehyde could be performed in a packed-bed reactor, offering enhanced safety and efficiency over traditional batch methods.

Reductive Amination: A multi-channel flow reactor could be employed to screen various amines and reducing agents rapidly, optimizing the conditions for the synthesis of a library of amine derivatives. The improved mixing and heat dissipation in a flow reactor can lead to higher yields and purities.

Photochemical Reactions: Flow reactors are particularly well-suited for photochemical transformations, allowing for uniform irradiation of the reaction mixture and minimizing over-reaction or degradation.

The development of specific flow chemistry protocols for this compound would represent a step forward in the sustainable manufacturing of its derivatives, aligning with the principles of green chemistry by potentially reducing waste, energy consumption, and the use of hazardous materials.

Medicinal Chemistry and Biological Activity of 3 Isopropoxy 4 Methoxybenzaldehyde Derived Compounds

Pharmacological Evaluation of Synthetic Analogues

The structural framework of 3-Isopropoxy-4-methoxybenzaldehyde, featuring both an isopropoxy and a methoxy (B1213986) group on the benzene (B151609) ring, offers unique electronic and steric properties that can be exploited in the design of new bioactive molecules. The aldehyde functional group serves as a convenient handle for synthetic modifications, allowing for the creation of various classes of compounds, including Schiff bases and chalcones.

Assessment of Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of substituted benzaldehydes, such as Schiff bases and chalcones, have been a subject of interest for their potential antimicrobial activities. nih.govnih.gov

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. nih.govnih.gov The imine or azomethine group (>C=N–) is a key structural feature of Schiff bases and is often crucial for their biological action. nih.gov Studies on Schiff bases derived from various substituted benzaldehydes have demonstrated their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.netmdpi.com For instance, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have been shown to possess notable antimicrobial and antiaflatoxigenic properties. The formation of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde and D-glucamine resulted in a significant reduction of Aspergillus flavus growth and aflatoxin B1 production.

Chalcones, which are α,β-unsaturated ketones, represent another important class of compounds derived from benzaldehydes that have demonstrated significant antimicrobial potential. nih.gov Their biological activity is often attributed to the α,β-unsaturated keto functional group. Research on chalcone (B49325) derivatives has shown their efficacy against various phytopathogens. For example, certain methoxylated chalcone derivatives have exhibited inhibitory activity against fungi like Colletotrichum gloeosporioides and Sclerotium sp. nih.gov

While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented in the reviewed literature, the established antimicrobial profiles of structurally related Schiff bases and chalcones suggest that derivatives of this compound could also exhibit interesting antimicrobial activities. The specific combination of the isopropoxy and methoxy substituents may influence the lipophilicity and electronic properties of the resulting derivatives, potentially modulating their interaction with microbial targets. Further research is warranted to synthesize and evaluate Schiff base and chalcone derivatives of this compound to explore their antimicrobial potential.

Enzyme Inhibition Profiling

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The evaluation of novel compounds for their ability to inhibit specific enzymes is a crucial step in drug discovery.

Vacuolar-type H+-ATPases (V-ATPases) are proton pumps that play a vital role in acidifying various intracellular compartments. nih.govscbt.com The inhibition of V-ATPases can disrupt cellular processes that are dependent on acidic environments, such as protein degradation and vesicle trafficking, making them a potential target for therapeutic intervention in diseases like cancer and osteoporosis. nih.govscbt.comresearchgate.net Known inhibitors of V-ATPases include complex natural products like bafilomycin and concanamycin. nih.gov

A review of the current scientific literature did not yield specific studies on the V-ATPase inhibitory activity of compounds directly derived from this compound. The known V-ATPase inhibitors belong to distinct chemical classes, such as plecomacrolides, benzolactone enamides, and indolyls. nih.gov Therefore, investigating whether benzaldehyde (B42025) derivatives, and specifically those from this compound, could act as V-ATPase inhibitors represents an unexplored area of research.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. nih.gov One of the primary therapeutic strategies for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function. nih.gov

Research into novel AChE inhibitors has explored various chemical scaffolds. A study on benzimidazole-based derivatives incorporating substituted benzaldehyde moieties revealed significant AChE and butyrylcholinesterase (BuChE) inhibitory potentials. nih.gov In this study, twenty-one analogues were synthesized and screened, with some compounds exhibiting inhibitory activities in the nanomolar to low micromolar range. For example, a derivative with 3,4-dichloro substitution on the phenyl ring was found to be a potent inhibitor of both AChE and BuChE. nih.gov

While these findings are promising for the general class of benzaldehyde derivatives, there is no specific data in the reviewed literature on the acetylcholinesterase inhibitory activity of derivatives of this compound. The nature and position of the substituents on the benzaldehyde ring are known to be critical for the inhibitory activity. nih.gov Therefore, the synthesis and evaluation of derivatives of this compound are necessary to determine their potential as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases.

In Vitro and In Vivo Biological Screening

The evaluation of new chemical entities for their biological activity is a critical component of the drug discovery and development process. This screening often begins with in vitro assays to assess the compound's effect on specific cellular processes or targets.

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of medicinal chemistry research. A common initial step in this process is the evaluation of the cytotoxicity of new compounds against a panel of human tumor cell lines.

Studies on various classes of compounds derived from substituted benzaldehydes, such as chalcones, have demonstrated their potential as anticancer agents. For instance, two flavonoids isolated from Cleistocalyx operculatus, including a chalcone derivative (3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone), exhibited broad-spectrum anticancer activity against several human cancer cell lines, including liver, pancreatic, leukemia, cervical, and lung cancer cell lines. nih.gov Similarly, research on 1,3,4-thiadiazole (B1197879) derivatives has shown their cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov

While these studies highlight the potential of benzaldehyde-derived scaffolds in the development of anticancer agents, there is a lack of specific data in the reviewed literature concerning the cytotoxicity of derivatives of this compound against human tumor cell lines. The cytotoxic potential of a compound is highly dependent on its specific chemical structure. Therefore, the synthesis of derivatives of this compound and their subsequent evaluation in cytotoxicity assays are essential to determine their potential as anticancer therapeutic agents.

Investigation of Insecticidal Activity

The parent compound, benzaldehyde, has demonstrated notable insecticidal properties against various insect species. Research has shown its efficacy in a dose-dependent manner against the greater wax moth, Galleria mellonella, with 8 mM concentrations causing 100% mortality after 108 hours. researchgate.netnih.gov This inherent bioactivity of the benzaldehyde scaffold suggests that its derivatives, including those synthesized from this compound, could also exhibit insecticidal effects.

The insecticidal potential of benzaldehyde derivatives is further supported by studies on various analogues. For instance, a range of substituted benzaldehydes has been tested for vapor-phase toxicity and repellency against the mosquito Aedes aegypti. nih.gov Additionally, cyano-benzylidene derivatives have shown potent insecticidal activity against the oleander aphid, Aphis nerii. These findings indicate that the benzaldehyde core is a viable starting point for the development of novel insecticides.

Table 1: Insecticidal Activity of Benzaldehyde and its Derivatives against Various Insect Species

| Compound | Insect Species | Activity |

|---|---|---|

| Benzaldehyde | Galleria mellonella | 100% mortality at 8 mM |

| 3-Chlorobenzaldehyde | Aedes aegypti | LC50: 37 µg/cm² |

| Biphenyl-3-carboxaldehyde | Aedes aegypti | LC50: 48 µg/cm² |

| 3-Vinylbenzaldehyde | Aedes aegypti | LC50: 66 µg/cm² |

| Cyano-benzylidene derivatives | Aphis nerii | Potent insecticidal activity |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

Studies on various benzaldehyde analogues have provided insights into the effects of different substituents on their insecticidal and repellent properties. For instance, in the case of repellency against Aedes aegypti, compounds with substituents at the 3-position of the benzene ring have shown promising activity. nih.gov

The following observations have been made from SAR studies of benzaldehyde derivatives:

Halogenation: The presence of a chlorine atom at the 3-position, as in 3-chlorobenzaldehyde, was found to be effective for both toxicity and repellency against Aedes aegypti. nih.gov

Aromatic Substituents: The introduction of a biphenyl (B1667301) group at the 3-position (biphenyl-3-carboxaldehyde) also resulted in significant toxicity and repellency. nih.gov

Alkene Substituents: A vinyl group at the 3-position, as seen in 3-vinylbenzaldehyde, contributed to the compound's toxicity. nih.gov

Chalcone Derivatives: In a series of chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) (a closely related analogue to this compound), substituents on the second aromatic ring were found to modulate antibacterial activity. For example, a 2-chloro or a 4-methoxy substitution on the second ring resulted in excellent activity. orientjchem.org While this study focused on antibacterial effects, it highlights the importance of substituent patterns for biological activity in this class of compounds.

For derivatives of this compound, the presence of the isopropoxy group at the 3-position and the methoxy group at the 4-position would likely influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The bulky isopropoxy group could play a significant role in the binding affinity and selectivity of the compound.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the insecticidal activity of benzaldehyde derivatives, the following pharmacophoric elements appear to be important:

The Benzaldehyde Core: The aromatic ring and the aldehyde functional group form the fundamental scaffold necessary for activity. The aldehyde group, being a reactive center, is likely involved in interactions with biological macromolecules.

Substituents at the 3-Position: As evidenced by the high activity of 3-substituted benzaldehydes, this position appears to be a key site for modification to enhance insecticidal and repellent properties. nih.gov The nature of the substituent (e.g., halogen, aryl, or vinyl) can fine-tune the activity. nih.gov

In the context of this compound derivatives, the pharmacophore would consist of the substituted benzene ring with the aldehyde group, where the isopropoxy and methoxy groups contribute to the specific steric and electronic profile of the molecule. Further derivatization of the aldehyde group, for instance, to form chalcones or Schiff bases, could introduce additional pharmacophoric features and potentially lead to enhanced or novel biological activities.

Advanced Characterization and Analytical Methodologies for 3 Isopropoxy 4 Methoxybenzaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 3-Isopropoxy-4-methoxybenzaldehyde, offering insights into its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, aromatic protons, and the protons of the methoxy (B1213986) and isopropoxy groups are expected. The aldehydic proton typically appears as a singlet in the downfield region (around 9.8 ppm). The aromatic protons will exhibit a characteristic splitting pattern based on their substitution on the benzene (B151609) ring. The methoxy group protons will present as a singlet, while the isopropoxy group will show a septet for the CH proton and a doublet for the two CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | 9.82 | 191.1 |

| Aromatic CH (ortho to CHO) | 7.42 | 126.8 |

| Aromatic CH (meta to CHO) | 7.40 | 111.6 |

| Aromatic CH (para to CHO) | 6.95 | 110.1 |

| Aromatic C-O (isopropoxy) | - | 154.5 |

| Aromatic C-O (methoxy) | - | 149.2 |

| Aromatic C-CHO | - | 130.0 |

| Methoxy OCH₃ | 3.88 | 55.9 |

| Isopropoxy CH | 4.65 | 71.2 |

Note: These are predicted values and may vary slightly from experimental results.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₁₁H₁₄O₃.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (CHO) and cleavage of the ether linkages. For this compound, characteristic fragments resulting from the loss of the isopropoxy and methoxy groups would be expected.

Predicted mass spectrometry data for various adducts of this compound can be found in chemical databases. uni.luuni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

Source: PubChemLite. uni.luuni.lu

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.

To date, the crystal structure of this compound has not been reported in the publicly available literature. The successful application of this technique would require the growth of a suitable single crystal of the compound.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would be the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification.

By developing a suitable HPLC method, one can effectively separate the desired product from starting materials, byproducts, and other impurities. This allows for accurate purity assessment and can also be scaled up for preparative separations to obtain highly pure material.

Column chromatography is a fundamental purification technique used to isolate compounds from a reaction mixture. For the purification of this compound, normal-phase column chromatography using silica gel as the stationary phase is a common practice.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). For a related compound, 3-iodo-4-isopropoxybenzaldehyde, a mobile phase of petroleum ether and ethyl acetate was successfully used for purification via column chromatography.

Computational Chemistry and Molecular Modeling in 3 Isopropoxy 4 Methoxybenzaldehyde Research

Quantum Mechanical Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.

While direct DFT studies on 3-Isopropoxy-4-methoxybenzaldehyde are not extensively reported in the literature, research on structurally similar compounds like 4-methoxybenzaldehyde (B44291) and 3-hydroxy-4-methoxybenzaldehyde provides a strong basis for predicting its properties. nih.govnih.gov DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. For related benzaldehyde (B42025) derivatives, DFT studies have been used to calculate these parameters, which are essential for predicting how the molecule will behave in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electron density distribution around the molecule. nih.gov These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting non-covalent interactions and sites of chemical attack. nih.gov For this compound, the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) and isopropoxy groups would be expected to be regions of negative potential (nucleophilic), while the aldehyde proton and aromatic protons would be areas of positive potential (electrophilic).

Table 1: Representative DFT Calculation Parameters for Benzaldehyde Derivatives (Note: This table is a generalized representation based on studies of similar compounds and does not represent direct experimental data for this compound.)

| Parameter | Typical Value/Method | Significance |

| Functional | B3LYP | A hybrid functional commonly used for its balance of accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and hydrogen bonding. |

| HOMO-LUMO Gap | ~4-5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| MEP Range | ~ -0.05 to +0.05 a.u. | Identifies regions of positive and negative electrostatic potential, predicting interaction sites. |

Molecular Simulations for Ligand-Target Interactions

Beyond the properties of the isolated molecule, computational methods can simulate how this compound might interact with larger biological molecules, such as proteins. This is particularly relevant in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not prevalent, the methodology has been applied to a vast number of benzaldehyde derivatives to explore their potential as enzyme inhibitors or receptor agonists/antagonists. mdpi.comnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. Docking algorithms explore various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. The resulting binding energy provides a prediction of how strongly the ligand might bind to the target. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex are also identified. mdpi.com For instance, studies on similar compounds have shown the importance of the aldehyde group in forming hydrogen bonds with active site residues. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility of this compound and the stability of its potential complexes with biological targets.

For the isolated molecule, MD simulations can explore its conformational landscape. The isopropoxy group, in particular, can rotate, leading to different conformers. By simulating the molecule in a solvent, such as water, at a given temperature and pressure, MD can reveal the most stable conformations and the energy barriers between them. This conformational analysis is crucial as the shape of the ligand can significantly influence its binding to a target. nih.gov

When applied to a ligand-protein complex predicted by molecular docking, MD simulations can assess the stability of the binding pose. nih.gov Over the course of a simulation (typically nanoseconds to microseconds), the ligand may remain stably bound in the active site, or it may shift or even dissociate. Analysis of the trajectory from an MD simulation can provide insights into the flexibility of both the ligand and the protein upon binding and can help to refine the binding mode predicted by docking. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of its components. nih.gov

Table 2: Key Outputs of Molecular Dynamics Simulations for Ligand-Target Complexes (Note: This table is a generalized representation based on studies of similar compounds and does not represent direct experimental data for this compound.)

| Analysis | Description | Significance |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein and the ligand's binding pose. |

| RMSF | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | Provides a more accurate prediction of binding strength than docking scores alone. |

Future Perspectives and Emerging Research Directions for 3 Isopropoxy 4 Methoxybenzaldehyde

Exploration of Novel Catalytic Systems and Reaction Pathways

The synthesis of 3-Isopropoxy-4-methoxybenzaldehyde, and related benzaldehydes, is a fertile ground for catalytic innovation. Current research on analogous compounds, such as vanillin (B372448) and its derivatives, highlights several promising avenues for exploration. The development of novel catalytic systems is geared towards improving yield, selectivity, and reaction conditions.

One promising area is the use of bimetallic nanoparticles. For instance, in the aerobic oxidation of vanillyl alcohol to vanillin, a challenging yet important transformation, an AgPd/ZrO₂ bimetallic catalyst has demonstrated superior performance. rsc.org This catalyst achieved 100% conversion and 95% selectivity to vanillin, a significant improvement over a single metal (Pd/ZrO₂) catalyst. rsc.org The synergistic effect between the two metals and the properties of the zirconia support were key to this success. rsc.org Future research could adapt such bimetallic systems for the selective O-isopropylation of protocatechuic aldehyde or the oxidation of the corresponding alcohol to yield this compound.

Photocatalysis represents another frontier. Recent studies have shown that 2-acyloxybenzaldehydes can be converted into 2-hydroxybenzofuranones under photocatalyst-free conditions using LED irradiation. mdpi.com This type of photoinduced umpolung transformation, which reverses the normal reactivity of the aldehyde group, opens up new synthetic routes that are atom-economical and proceed at room temperature. mdpi.com Exploring similar photochemically-enabled pathways for the synthesis and derivatization of this compound could lead to novel and efficient manufacturing processes.

Furthermore, the concept of the reactor itself is being reimagined. The use of surface-modified PET@UiO-66 vials for the synthesis of 2,4,6-trisubstituted pyridines showcases the potential of using the reaction vessel as a catalyst. acs.org This approach offers advantages in terms of catalyst stability and reusability. acs.org Applying this technology to the synthesis of this compound could streamline production and reduce waste.

| Catalytic System | Reactants | Product | Key Advantages |

| AgPd/ZrO₂ | Vanillyl alcohol | Vanillin | High conversion (100%) and selectivity (95%), synergistic catalytic effect. rsc.org |

| Photocatalysis (LED) | 2-Acyloxybenzaldehydes | 2-Hydroxybenzofuranones | Atom-economical, room temperature, photocatalyst-free. mdpi.com |

| PET@UiO-66 Vial | Benzyl (B1604629) alcohol, acetophenones, ammonium (B1175870) acetate | 2,4,6-Trisubstituted pyridines | Catalyst stability, reusability, operational simplicity. acs.org |

Expansion into Unexplored Biological Targets and Therapeutic Areas

While this compound is a valuable intermediate, its direct biological activities and those of its close derivatives are areas ripe for investigation. The therapeutic potential of vanillin and its metabolites in regulating inflammatory responses and oxidative stress has been established, suggesting that related structures like this compound could possess similar or enhanced properties. nih.gov

A particularly promising line of inquiry is the development of enzyme inhibitors. A recent study detailed the design and synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as potent xanthine (B1682287) oxidase (XO) inhibitors. nih.gov Xanthine oxidase is a key enzyme in the pathway that produces uric acid, and its inhibition is a therapeutic strategy for hyperuricemia and gout. nih.gov The study found that specific alkoxy substitutions on the phenyl ring were crucial for activity. nih.gov This provides a strong rationale for investigating this compound and its derivatives as potential XO inhibitors.

Molecular docking and dynamics simulations can be employed to predict the binding affinity of this compound to the active sites of various enzymes. For example, vanillin and its metabolites have been evaluated for their interaction with the phospholipase A2 binding site, an enzyme involved in inflammation. nih.gov Similar in-silico studies could guide the exploration of this compound's potential as an anti-inflammatory agent.

The structural similarity to other biologically active benzaldehydes also suggests potential applications in other therapeutic areas. For instance, derivatives of 5-iodoisovanillin have been investigated as inhibitors of Bacillus anthracis. This highlights the potential for antimicrobial applications of appropriately functionalized benzaldehyde (B42025) scaffolds.

| Potential Therapeutic Area | Rationale/Supporting Evidence | Potential Mechanism of Action |

| Anti-inflammatory | Vanillin and its metabolites regulate inflammatory responses and oxidative stress. nih.gov | Inhibition of inflammatory enzymes like phospholipase A2. nih.gov |

| Hyperuricemia/Gout | N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) derivatives are potent xanthine oxidase inhibitors. nih.gov | Inhibition of xanthine oxidase. nih.gov |

| Antimicrobial | Derivatives of 5-iodoisovanillin show inhibitory activity against Bacillus anthracis. | To be determined. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov These powerful computational tools can accelerate the discovery of new reaction pathways, optimize existing processes, and even design novel catalysts from the ground up. digitellinc.com

For the synthesis of this compound, ML algorithms can be trained on existing reaction data to predict optimal conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. nih.gov Bayesian optimization is one such technique that has been successfully applied to optimize enzyme-catalyzed reactions, leading to significant improvements in efficiency and selectivity with a reduced number of experiments. acs.org This approach could be readily adapted to the synthesis of this compound.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Optimization | Maximization of yield and selectivity in synthesis, reduction of experimental costs. nih.govacs.org |

| De Novo Catalyst Design | Creation of novel, highly efficient catalysts for specific reaction steps. digitellinc.comnih.gov |

| Predictive Biology | Identification of potential therapeutic targets and prediction of bioactivity for novel derivatives. biorxiv.org |

| Retrosynthesis Planning | Generation of novel and efficient synthetic routes. |

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. For a widely used compound like this compound, adopting sustainable practices is not just an environmental imperative but also an economic one.

A key focus of green chemistry is the use of renewable feedstocks. Much like the synthesis of vanillin from eugenol (B1671780), a component of clove oil, future research could explore biosynthetic routes to this compound starting from renewable precursors. researchgate.netnih.gov Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green alternative to traditional chemical synthesis, often proceeding under mild conditions and with high selectivity. nih.gov A two-step, one-pot biocatalytic cascade has been developed to convert eugenol to vanillin, a model that could be adapted for other benzaldehyde derivatives. nih.gov

The reduction of hazardous waste and the use of safer solvents are also central to green chemistry. chinakxjy.com Research into solvent-free reaction conditions or the use of green solvents like water or ionic liquids is a promising area. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Catalyst reusability is another important aspect of sustainable synthesis. The development of heterogeneous catalysts, such as the AgPd/ZrO₂ system or the PET@UiO-66 vial-as-a-catalyst, allows for easy separation from the reaction mixture and reuse in multiple cycles, reducing both cost and waste. rsc.orgacs.org

| Green Chemistry Principle | Application in the Context of this compound |

| Use of Renewable Feedstocks | Exploring biosynthetic routes from plant-derived precursors. researchgate.netnih.gov |

| Safer Solvents and Auxiliaries | Employing water as a solvent or developing solvent-free reaction conditions. chinakxjy.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy input. |

| Catalysis | Developing reusable heterogeneous catalysts to minimize waste. rsc.orgacs.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropoxy-4-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves introducing the isopropoxy group into a pre-functionalized benzaldehyde scaffold. For example, starting with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), alkylation using isopropyl bromide or Mitsunobu reaction with isopropanol can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Reaction progress should be monitored using TLC and confirmed via H NMR to verify substitution at the 3-position .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR to confirm substituent positions and absence of impurities. Key signals include the aldehyde proton (~10 ppm) and methoxy/isopropoxy groups (~3.5–4.5 ppm).

- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research use).

- Melting Point : Compare observed values with literature data (e.g., derivatives like 3-hydroxy-4-methoxybenzaldehyde melt at 113–115°C ).

Cross-validation using multiple techniques minimizes mischaracterization risks .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer :

- Isomer Identification : If unexpected NMR peaks arise, consider rotational isomers (e.g., restricted rotation of the isopropoxy group) or byproducts from incomplete alkylation. 2D NMR (COSY, HSQC) can differentiate regioisomers .

- Purity Cross-Check : Use mass spectrometry to detect trace impurities (e.g., residual starting material or oxidation products).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides definitive structural confirmation, resolving ambiguities in substituent positioning.

Q. How does the electronic environment of substituents affect the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy and isopropoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the aldehyde toward nucleophilic attack.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict charge distribution and reaction sites. Compare LUMO maps to identify preferred nucleophilic attack regions .

- Experimental Validation : Conduct kinetic studies with varying nucleophiles (e.g., Grignard reagents) under controlled conditions to correlate electronic effects with reaction rates.

Q. What computational methods are effective in predicting the crystallographic structure of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model molecular packing and predict lattice parameters.

- SHELX Refinement : For experimental data, SHELXL refines X-ray diffraction patterns by optimizing bond lengths and angles. Validate predicted structures against experimental data (e.g., CCDC entries for analogous aldehydes).

- Twinning Analysis : If crystals exhibit twinning, SHELXD can deconvolute overlapping reflections, improving structural accuracy.

Key Considerations for Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。